molecular formula C8H2BrF4N B8194696 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B8194696
M. Wt: 268.01 g/mol
InChI Key: YJJVHXMIQQFXRY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile (CAS: 3438-55-9) is a halogenated aromatic nitrile with a molecular formula of C₈H₂BrF₄N. Its structure features bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 3 on the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and influence biological activity .

Properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF4N/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJVHXMIQQFXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can be synthesized starting from 4-bromo-2-(trifluoromethyl)benzoic acid. The synthetic route involves multiple steps, including halogenation and nitrile formation . The reaction conditions typically require the use of solvents such as chloroform, dichloromethane, or ethyl acetate, and the reactions are often conducted under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield various substituted benzonitriles, while oxidation or reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure enhances its efficacy in drug development.

Key Uses:

  • Anti-inflammatory Drugs: The compound is utilized in synthesizing anti-inflammatory agents.
  • Analgesics: It plays a role in the development of pain relief medications.

Case Study:
In a study focused on synthesizing novel anti-inflammatory compounds, researchers utilized this compound as an intermediate. The resulting compounds exhibited enhanced anti-inflammatory activity compared to traditional analogs, suggesting the potential for improved therapeutic profiles .

Material Science

The compound is explored for its properties in creating advanced materials, particularly those requiring specific thermal and chemical resistance.

Applications:

  • Polymers: It is incorporated into polymer formulations to enhance performance characteristics.
  • Coatings: The compound is used in developing coatings that offer protection against environmental factors.

Case Study:
Research conducted on polymer composites revealed that incorporating this compound significantly improved the thermal stability and mechanical strength of the materials, making them suitable for high-performance applications .

In agricultural chemistry, this compound is used in formulating pesticides and herbicides. Its trifluoromethyl group enhances biological activity against pests.

Case Study:
A comparative study on various trifluoromethyl-substituted benzonitriles found that this compound exhibited superior efficacy against specific agricultural pests, leading to its recommendation for further development in agrochemical formulations.

Fluorinated Compounds Research

The trifluoromethyl group imparts unique properties to this compound, making it valuable in studies related to fluorinated compounds.

Applications:

  • High-performance Materials: Research focuses on leveraging the unique properties of fluorinated compounds for advanced applications.

Case Study:
Investigations into the electronic properties of fluorinated compounds demonstrated that incorporating this compound significantly altered the reactivity profiles of resultant materials, paving the way for innovations in electronic devices .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents on the benzene ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-2-(trifluoromethyl)benzonitrile (CAS: 191165-13-6)
  • Structural Difference : Lacks the fluorine atom at position 2.
  • The trifluoromethyl group at position 2 instead of 3 may alter steric interactions in catalytic reactions .
3-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 691877-03-9)
  • Structural Difference : Bromine at position 3 and trifluoromethyl at position 4.
  • Impact : The shifted substituents create a meta-directing electronic environment, differing from the para/meta arrangement in the target compound. This affects regioselectivity in further functionalization .
4-Bromo-3-fluorobenzonitrile (CAS: 133059-44-6)
  • Impact : The reduced electron-withdrawing capacity (absence of -CF₃) may decrease stability in harsh reaction conditions. Fluorine at position 3 also alters the dipole moment compared to the target compound .
4,5-Dibromo-2-(trifluoromethyl)benzonitrile
  • Structural Difference : Additional bromine at position 5.
  • Impact: Increased molecular weight (356.9 g/mol vs. 282.0 g/mol for the target compound) and higher lipophilicity. The dual bromine substitution enhances reactivity in Suzuki-Miyaura couplings but may complicate selective mono-functionalization .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C)
Target Compound 282.0 ~2.8 Not reported
4-Bromo-2-(trifluoromethyl)benzonitrile 264.0 ~3.1 85–87
4-Bromo-3-fluorobenzonitrile 200.0 ~2.3 45–47
4,5-Dibromo-2-(trifluoromethyl)benzonitrile 356.9 ~3.9 120–122

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

  • The trifluoromethyl group increases lipophilicity (higher LogP) compared to analogs lacking -CF₃.
  • Bromine at position 4 enhances molecular weight and polarizability, influencing solubility in organic solvents .
Nucleophilic Substitution
  • The target compound’s bromine at position 4 is highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). The fluorine at position 2 deactivates the ring, reducing unwanted side reactions compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution
  • This divergence is critical in designing multi-step syntheses .

Pharmacological Relevance

  • Bicalutamide Analogs: 4-Amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6), a related compound, is a known impurity in the anticancer drug bicalutamide. The target compound’s bromine and fluorine substituents may enhance binding to androgen receptors or improve metabolic stability .
  • Antifungal Activity : Benzofuran derivatives with sulfonyl and halogen groups (e.g., 5-bromo-3-(4-fluorophenylsulfonyl)acetonitrile) exhibit antifungal properties. The target compound’s -CF₃ group could similarly modulate bioactivity .

Biological Activity

4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of bromine, fluorine, and trifluoromethyl groups in its structure may influence its reactivity and interaction with various biological targets.

The compound's chemical structure is characterized by:

  • Bromine (Br) : A halogen that can enhance lipophilicity and potentially increase biological activity.
  • Fluorine (F) : Known for altering the pharmacokinetics and biological interactions of organic molecules.
  • Trifluoromethyl group (CF₃) : Often associated with increased metabolic stability and improved binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific biomolecular targets. The trifluoromethyl group can enhance the compound's ability to form hydrogen bonds, potentially leading to stronger interactions with proteins or nucleic acids.

Biological Activity Overview

Research has indicated various potential biological activities for this compound, including:

  • Antitumor Activity : Preliminary studies suggest that fluorinated compounds can exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro.
  • Antimicrobial Properties : Compounds containing trifluoromethyl groups have shown promise against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
  • Modulation of Ion Channels : Some studies have explored the ability of fluorinated compounds to act as modulators of ion channels, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) activity.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study assessed the cytotoxic effects of related fluorinated benzonitriles on cancer cell lines using the MTT assay. Results indicated moderate to high cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity :
    • Research on structurally similar compounds revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that this compound may exhibit similar effects .
  • Ion Channel Modulation :
    • In a study focused on CFTR modulators, compounds with trifluoromethyl groups were identified as effective potentiators of CFTR activity. The study utilized molecular docking and electrophysiological assays to demonstrate enhanced ion flux in cell lines expressing mutant CFTR .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorModerate to high cytotoxicity
AntimicrobialSignificant activity against bacteria
Ion Channel ModulationEnhanced CFTR activity

Q & A

(Basic) What synthetic strategies are commonly employed to prepare 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves sequential halogenation and functional group introduction. A feasible route starts with a fluorinated benzaldehyde precursor (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ), followed by nitrile group installation via cyanation (e.g., using KCN or Pd-catalyzed coupling). The trifluoromethyl group can be introduced via nucleophilic aromatic substitution (SNAr) using CF₃ sources (e.g., Ruppert-Prakash reagent) under anhydrous conditions . Optimization includes:

  • Temperature control : Maintaining −78°C to 0°C during CF₃ addition to minimize side reactions.
  • Catalysts : Employing CuI or Pd(PPh₃)₄ for cross-coupling steps to enhance regioselectivity .
  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product .

(Basic) Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Answer:
Key techniques and markers include:

Technique Key Features Evidence
¹H/¹⁹F NMR - Fluorine coupling patterns (e.g., J₃-F ~ 12 Hz for meta-F).
- Aromatic proton splitting due to Br and CF₃ substituents.
IR Spectroscopy Strong absorption at ~2230 cm⁻¹ (C≡N stretch), 1100–1250 cm⁻¹ (C-F stretches).
HPLC-MS Retention time alignment with standards; m/z = 250.01 (M+H⁺) .
X-ray Diffraction Use SHELXL for refinement to resolve Br/F positional disorder .

(Advanced) How can regioselectivity challenges be addressed when introducing bromo, fluoro, and trifluoromethyl groups on the aromatic ring?

Answer:
Regioselectivity is governed by directing effects:

  • Fluorine : Ortho/para-directing. Preferential bromination at the meta position relative to F .
  • Trifluoromethyl (CF₃) : Strongly meta-directing. Use sequential substitution: Introduce F first, then Br, followed by CF₃ to avoid steric clashes .
  • Directed ortho-Metalation : Employ LiTMP to deprotonate specific positions, followed by electrophilic quenching (e.g., Br₂) .

(Advanced) What strategies mitigate byproduct formation, such as isomeric impurities or dehalogenation?

Answer:

  • Byproduct suppression :
    • Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates .
    • Add KI as a halide source to suppress Br-F exchange during fluorination .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) to separate isomers .
  • Reaction monitoring : In-situ ¹⁹F NMR to track CF₃ incorporation and adjust stoichiometry .

(Advanced) How do electron-withdrawing substituents (Br, F, CF₃) influence cross-coupling reactivity, and what catalytic systems are optimal?

Answer:

  • Suzuki-Miyaura Coupling : Electron-deficient aryl bromides require Pd(OAc)₂ with SPhos ligand (1–5 mol%) in toluene/EtOH at 80°C .
  • Buchwald-Hartwig Amination : Use BrettPhos-Pd-G3 precatalyst to overcome reduced nucleophilicity from CF₃ groups .
  • Challenges : Low reactivity due to electron withdrawal can be offset by microwave-assisted heating (120°C, 30 min) .

(Basic) What crystallization conditions yield high-quality single crystals for X-ray analysis?

Answer:

  • Solvent system : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C .
  • Crystal handling : Mount crystals under inert oil (e.g., Paratone-N) to prevent decomposition.
  • Refinement : Use SHELXL-2018 for structure solution, focusing on anisotropic displacement parameters for Br/F atoms .

(Advanced) How does thermal or photolytic degradation impact compound stability, and what storage protocols are recommended?

Answer:

  • Degradation pathways :
    • Thermal: Loss of Br via homolytic cleavage above 150°C.
    • Photolytic: Nitrile hydrolysis to amide under UV light .
  • Storage :
    • Store at −20°C in amber vials under argon.
    • Add molecular sieves (3Å) to absorb moisture .

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